molecular formula C21H30O4 B1665699 Algestone CAS No. 595-77-7

Algestone

Cat. No.: B1665699
CAS No.: 595-77-7
M. Wt: 346.5 g/mol
InChI Key: CXDWHYOBSJTRJU-SRWWVFQWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of algestone involves multiple steps, starting from androstenedione. The process includes the following steps :

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and cost-effectiveness. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Algestone undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions include various hydroxylated, ketonated, and substituted derivatives of this compound .

Scientific Research Applications

    Chemistry: Used as a reference compound in chromatographic analysis and separation techniques.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential use as a progestin in hormonal therapies and contraceptives.

    Industry: Used in the synthesis of other steroidal compounds and as a precursor in pharmaceutical manufacturing.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDWHYOBSJTRJU-SRWWVFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208200
Record name Algestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595-77-7
Record name Algestone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Algestone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Algestone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Algestone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.974
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALGESTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JEB53B3WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Algestone Acetophenide (also known as Dihydroxyprogesterone acetophenide, DHPA) is a synthetic steroidal progestogen. [, , ] As a progestogen, it primarily exerts its effects by binding to and activating progesterone receptors. [, ] This binding can lead to a variety of downstream effects, including suppression of ovulation, alteration of cervical mucus, and changes in the endometrium, ultimately contributing to its contraceptive properties. [, ]

A: While the provided abstracts do not offer detailed spectroscopic data, they confirm the identity of this compound Acetophenide through comparison with reference standards. [] For comprehensive spectroscopic data, referring to specialized chemical databases or publications focusing on its structural elucidation would be beneficial.

A: this compound Acetophenide is formulated in oil-based solutions for intramuscular injection, providing a sustained release of the drug over time. [, , , ] This formulation strategy ensures a prolonged duration of action, making it suitable for long-acting injectable contraceptives. [, , , ] Specific details about its stability under various conditions and potential degradation pathways would require further investigation beyond the provided abstracts.

A: The presence of this compound Acetophenide has been detected in industrial wastewater, highlighting a potential route for its entry into the environment. [, ] While the provided abstracts do not delve into its specific ecotoxicological effects, research focusing on its electrochemical removal from wastewater suggests a need to mitigate its environmental impact. [, ] Further investigation is necessary to fully understand its fate and potential effects on aquatic organisms and ecosystems.

A: Various analytical techniques have been employed to detect and quantify this compound Acetophenide. In the context of meat inspection, diagnostic ions for the compound as a Heptafluorobutyric anhydride (HFB) derivative have been established using mass spectrometry. [] Furthermore, paper spray ionization mass spectrometry (PSI-MS) has been explored as a rapid and sensitive method for its analysis in industrial wastewater. []

A: this compound Acetophenide has been investigated for its contraceptive effects. Studies in female capuchin monkeys (Sapajus libidinosus) demonstrated its impact on blood coagulation factors, similar to observations in human patients, suggesting its potential relevance as a model for studying hormonal contraceptive effects. [] The abstracts also mention its use in combination with Estradiol Enanthate in long-acting injectable contraceptive formulations. [, , ]

A: The abstracts mention several other progestogens explored for contraceptive purposes, including Medroxyprogesterone acetate, Norethisterone Enanthate, and Levonorgestrel. [, , , ] These compounds offer alternative options with their own pharmacological profiles and potential advantages or disadvantages. The choice of progestogen often depends on factors like desired duration of action, patient characteristics, and potential side effects.

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